(3-Bromo-4-(trifluoromethyl)phenyl)methanol

Catalog No.
S762705
CAS No.
372120-54-2
M.F
C8H6BrF3O
M. Wt
255.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromo-4-(trifluoromethyl)phenyl)methanol

CAS Number

372120-54-2

Product Name

(3-Bromo-4-(trifluoromethyl)phenyl)methanol

IUPAC Name

[3-bromo-4-(trifluoromethyl)phenyl]methanol

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

InChI

InChI=1S/C8H6BrF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2

InChI Key

JYYKPISNWWYHOY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CO)Br)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1CO)Br)C(F)(F)F
  • Medicinal Chemistry

    The presence of the bromine and trifluoromethyl groups suggests potential for this molecule to interact with biological targets. These functional groups are found in many bioactive molecules . Research could investigate the molecule's activity against specific enzymes, receptors, or pathogens.

  • Material Science

    The trifluoromethyl group can influence the electronic properties of a molecule, potentially making (3-Bromo-4-(trifluoromethyl)phenyl)methanol useful in the development of new materials. For example, it could be a building block for polymers with unique electrical or optical properties .

  • Organic Synthesis

    The molecule could be a valuable intermediate in the synthesis of more complex molecules with desired properties. The bromo and trifluoromethyl groups can be manipulated through various organic reactions to introduce new functionalities .

(3-Bromo-4-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with a hydroxymethyl group. Its molecular formula is C₈H₆BrF₃O, and it has a molecular weight of approximately 255.034 g/mol. The compound's structure features a phenyl ring substituted at the 3-position with bromine and at the 4-position with a trifluoromethyl group, contributing to its unique chemical properties and reactivity.

Due to its functional groups:

  • Oxidation: The hydroxymethyl group can be oxidized to form corresponding carbonyl compounds.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Dehydration: Under acidic conditions, the alcohol can lose water to form an alkene.

The compound's reactivity is influenced by the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the aromatic ring.

Several synthetic routes have been reported for the preparation of (3-Bromo-4-(trifluoromethyl)phenyl)methanol:

  • Bromination of Trifluoromethylphenol: Trifluoromethylphenol can be brominated in the presence of brominating agents such as N-bromosuccinimide.
  • Grignard Reaction: Reacting benzyl alcohol with trifluoromethylmagnesium bromide can yield the desired product after subsequent treatment with brominating agents .
  • Direct Hydroxymethylation: The introduction of a hydroxymethyl group can be achieved through formaldehyde or other aldehydes under acidic conditions.

(3-Bromo-4-(trifluoromethyl)phenyl)methanol finds applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis due to their biological activity.
  • Agricultural Chemicals: The compound may be utilized in developing agrochemicals owing to its potential antimicrobial properties.
  • Material Science: Its unique structure may contribute to the development of new materials with specific electronic or optical properties.

Interaction studies involving (3-Bromo-4-(trifluoromethyl)phenyl)methanol focus on its reactivity with biological macromolecules and other small molecules. Research indicates that compounds containing halogens often exhibit significant interactions with proteins and nucleic acids, potentially influencing their biological activity. Further studies are needed to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with (3-Bromo-4-(trifluoromethyl)phenyl)methanol. Below is a comparison highlighting their uniqueness:

Compound NameStructureNotable Features
(4-Bromo-3-(trifluoromethyl)phenyl)methanolC₈H₆BrF₃ODifferent substitution pattern; potential for different reactivity.
(3-Bromo-5-(trifluoromethyl)phenyl)methanolC₈H₆BrF₃OSimilar structure but varies in substitution position; may exhibit distinct biological activities.
(3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcoholC₈H₆BrClF₃OContains chlorine instead of hydroxymethyl; different reactivity profile.

Each compound exhibits unique properties and potential applications, influenced by the position and type of substituents on the aromatic ring. The trifluoromethyl group consistently enhances electron-withdrawing characteristics across these compounds, affecting their chemical behavior and interactions.

XLogP3

2.6

Wikipedia

[3-bromo-4-(trifluoromethyl)phenyl]methanol

Dates

Modify: 2023-08-15

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